Tubulin Polymerization Inhibition: Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is Essentially Inactive Compared to Combretastatin A-4
In a standardized tubulin polymerization assay using bovine tubulin with 15-minute preincubation at 37°C prior to GTP addition, ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate (target compound) exhibited an IC50 > 40,000 nM [1]. In contrast, combretastatin A-4 (CA-4), the prototypical TMB-containing tubulin polymerization inhibitor, demonstrates an IC50 of approximately 2,200 nM (2.2 µM) in comparable tubulin polymerization assays . This represents a >18-fold difference in potency, establishing the target compound as functionally inactive at the tubulin target despite possessing the TMB pharmacophore.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | >40,000 nM (>40 µM) |
| Comparator Or Baseline | Combretastatin A-4: ~2,200 nM (2.2 µM) |
| Quantified Difference | >18-fold weaker inhibition |
| Conditions | Bovine tubulin, 15 min preincubation at 37°C, GTP-induced polymerization (target); tubulin polymerization turbidimetric assay (CA-4) |
Why This Matters
The >18-fold lower tubulin inhibitory potency confirms that this compound cannot substitute for active TMB-containing tubulin inhibitors in target engagement studies, but its inactivity makes it an ideal negative control for validating assay specificity.
- [1] BindingDB. BDBM50469831 (CHEMBL346395): Affinity Data IC50 > 4.00E+4 nM. Inhibition of tubulin polymerization (bovine tubulin, 15 min preincubation at 37°C). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50469831 (accessed 2026-04-28). View Source
